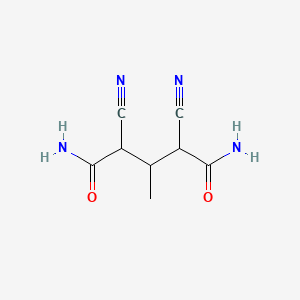

2,4-Dicyano-3-methylglutaramide

Description

Historical Context and Emergence in Organic Synthesis Scholarship

A detailed historical account of the first synthesis of 2,4-Dicyano-3-methylglutaramide and its subsequent emergence in organic synthesis scholarship is not well-documented in publicly available records. While the broader class of compounds containing cyano and amide functionalities has a rich history in organic chemistry, the specific timeline and key research milestones for this particular molecule are not evident from existing search results. The general development of organic synthesis, from Wöhler's synthesis of urea (B33335) in 1828, has paved the way for the creation of a vast array of organic molecules, including complex structures with multiple functional groups. sigmaaldrich.com However, the specific entry and impact of 2,4-Dicyano-3-methylglutaramide within this historical landscape remain obscure.

Conceptual Frameworks for Research on 2,4-Dicyano-3-methylglutaramide Reactivity

The reactivity of 2,4-Dicyano-3-methylglutaramide would be governed by the interplay of its cyano and glutaramide functionalities. Research frameworks for similar molecules often focus on the selective transformation of one functional group in the presence of others. For example, studies on glutarimide (B196013) derivatives have explored their use in C-H functionalization and as precursors for stereoselective synthesis. acs.org

The reactivity of the nitrile groups could be explored in the context of metal-catalyzed reactions or as precursors for heterocyclic synthesis. guidechem.com The stability of the compound is noted as stable at room temperature in closed containers, but incompatible with strong acids, bases, oxidizing agents, and reducing agents. chemsrc.com Hazardous decomposition products include carbon monoxide and oxides of nitrogen. chemsrc.com

Interactive Data Table: Properties of 2,4-Dicyano-3-methylglutaramide

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₄O₂ | chemsrc.com |

| Molecular Weight | 194.19 g/mol | chemsrc.com |

| CAS Number | 5447-66-5 | chemsrc.com |

| Melting Point | 159-160 °C | acs.org |

| Appearance | White crystalline solid | researchgate.net |

| IUPAC Name | 2,4-dicyano-3-methylpentanediamide | chemsrc.com |

Properties

IUPAC Name |

2,4-dicyano-3-methylpentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2/c1-4(5(2-9)7(11)13)6(3-10)8(12)14/h4-6H,1H3,(H2,11,13)(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLQBCZSOEGHLAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C#N)C(=O)N)C(C#N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70969635 | |

| Record name | 2,4-Dicyano-3-methylpentanediimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70969635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5447-66-5 | |

| Record name | 2,4-Dicyano-3-methylpentanediamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5447-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glutaramide, 2,4-dicyano-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005447665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5447-66-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15437 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dicyano-3-methylpentanediimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70969635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dicyano-3-methylglutaramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.241 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,4 Dicyano 3 Methylglutaramide and Its Analogues

Classical Synthetic Routes to 2,4-Dicyano-3-methylglutaramide

The classical approach to synthesizing 2,4-Dicyano-3-methylglutaramide and its analogues typically involves a Knoevenagel condensation reaction. This reaction is a cornerstone of carbon-carbon bond formation in organic chemistry. wikipedia.org

Condensation Reactions Utilizing Cyanoacetamide and Acetaldehyde (B116499) Precursors

A closely related synthesis is described in a patent for the preparation of 2,4-dicyano-3-isobutylpentanedioic acid, where isovaleraldehyde (B47997) is reacted with cyanoacetic acid. google.com This suggests a similar pathway for 2,4-Dicyano-3-methylglutaramide using acetaldehyde and cyanoacetamide.

Investigation of Alkaline Catalysis in 2,4-Dicyano-3-methylglutaramide Synthesis (e.g., Piperidine (B6355638), Morpholine)

The Knoevenagel condensation is typically catalyzed by a weak base. wikipedia.org Amines such as piperidine and morpholine (B109124) are commonly employed for this purpose. google.comnih.gov Piperidine, for instance, has been effectively used as a catalyst in the Knoevenagel condensation of various aldehydes with active methylene (B1212753) compounds. nih.gov The catalytic cycle involves the formation of an enolate from the active methylene compound, which then acts as the nucleophile. In some cases, the amine catalyst can also form an iminium ion with the aldehyde, which is more electrophilic and reactive towards the enolate. acs.org

The choice of catalyst can influence the reaction rate and yield. For example, in the synthesis of piperidines through a related [5 + 1] annulation method, iridium(III) catalysts have been utilized for sequential oxidation, amination, and imine reduction. nih.gov While not directly applied to 2,4-Dicyano-3-methylglutaramide, this highlights the importance of catalyst selection in related synthetic transformations.

Process Optimization for Enhanced Reaction Efficiency and Yields of 2,4-Dicyano-3-methylglutaramide

Optimizing the reaction conditions is crucial for maximizing the yield and efficiency of the synthesis of 2,4-Dicyano-3-methylglutaramide. Key parameters that can be adjusted include the choice of catalyst, solvent, temperature, and reaction time. mdpi.comnih.gov

For Knoevenagel condensations, a variety of catalysts have been explored, including basic catalysts and, more recently, catalyst-free systems under specific conditions. nih.govrsc.org The solvent also plays a critical role; for instance, in some Knoevenagel reactions, water has been used as a green solvent. rsc.org Temperature is another key factor, with many condensation reactions requiring heating to proceed at a reasonable rate. mdpi.com However, the development of mechanochemical methods, such as ball milling, has shown that some condensation reactions can be carried out efficiently at room temperature and in shorter times. mdpi.com

High-throughput screening and design of experiments (DoE) are powerful tools for systematically optimizing multiple reaction parameters simultaneously to identify the conditions that provide the highest yield and purity of the desired product. mdpi.com

Advanced and Sustainable Synthetic Strategies for 2,4-Dicyano-3-methylglutaramide

In line with the growing importance of sustainable chemistry, the development of advanced and greener synthetic methods for 2,4-Dicyano-3-methylglutaramide is a key area of interest.

Application of Green Chemistry Principles in 2,4-Dicyano-3-methylglutaramide Preparation

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. kccollege.ac.in For the synthesis of 2,4-Dicyano-3-methylglutaramide, this can be achieved through several strategies, including the use of greener solvents, catalyst-free or recyclable catalytic systems, and energy-efficient reaction conditions. rsc.orgresearchgate.net

The use of water as a solvent in Knoevenagel condensations is a prime example of a green chemistry approach. rsc.org Additionally, the development of solid-supported or recyclable catalysts can simplify product purification and reduce waste. researchgate.net Microwave-assisted synthesis has also emerged as a green technique that can significantly reduce reaction times and energy consumption. scielo.org.mx

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. The formula for calculating atom economy is:

studymind.co.uk For the theoretical synthesis of 2,4-Dicyano-3-methylglutaramide from acetaldehyde and two equivalents of cyanoacetamide, the reaction can be represented as:

C₂H₄O + 2 C₃H₄N₂O → C₈H₁₀N₄O₂ + H₂O

The molecular weights are as follows:

Acetaldehyde (C₂H₄O): 44.05 g/mol

Cyanoacetamide (C₃H₄N₂O): 84.08 g/mol

2,4-Dicyano-3-methylglutaramide (C₈H₁₀N₄O₂): 194.19 g/mol lookchem.com

Water (H₂O): 18.02 g/mol

The sum of the molecular weights of the reactants is 44.05 + (2 * 84.08) = 212.21 g/mol .

The atom economy would be:

(194.19 / 212.21) x 100 = 91.5%

This high atom economy indicates that the condensation reaction is, in principle, an efficient way to synthesize 2,4-Dicyano-3-methylglutaramide, with only a small molecule of water being the theoretical byproduct. Reactions with high atom economy are desirable as they minimize waste generation.

Table of Research Findings on Knoevenagel Condensation Optimization

| Parameter | Condition | Effect on Yield/Efficiency | Reference |

| Catalyst | Catalyst-free (in water) | Can be effective, promoting green chemistry | rsc.org |

| Piperidine | Commonly used weak base catalyst | nih.gov | |

| Morpholine | Alternative weak base catalyst | google.com | |

| Solvent | Water | Green solvent option | rsc.org |

| Ethanol | Commonly used solvent | chemspider.com | |

| Energy Source | Conventional Heating | Often required for condensation reactions | mdpi.com |

| Microwave Irradiation | Can reduce reaction times and energy use | scielo.org.mx | |

| Mechanochemistry (Ball Milling) | Can enable solvent-free reactions at room temperature | mdpi.com |

Strategies for Waste Reduction and By-product Minimization

The pharmaceutical and fine chemical industries are known for generating significant amounts of waste relative to the quantity of the final product. evonik.comirjmets.com Consequently, a key focus in the synthesis of 2,4-dicyano-3-methylglutaramide is the implementation of strategies that reduce waste generation and minimize the formation of by-products.

One of the primary strategies is the adoption of atom-economical reactions, such as the Knoevenagel condensation, which maximizes the incorporation of all reactant atoms into the final product. wikipedia.orgsigmaaldrich.comnumberanalytics.com A plausible synthetic route to 2,4-dicyano-3-methylglutaramide involves the condensation of an appropriate aldehyde with a cyano-containing active methylene compound, a reaction known for its high efficiency. wikipedia.orgsigmaaldrich.comnumberanalytics.com

Process optimization is another critical avenue for waste reduction. numberanalytics.compraxie.comappliedcatalysts.com This includes fine-tuning reaction conditions such as temperature, pressure, and catalyst loading to enhance selectivity towards the desired product and minimize the formation of impurities. numberanalytics.com The use of continuous flow processing can also contribute to waste reduction by improving reaction control and minimizing the volume of solvent used. researchgate.neted.ac.ukresearchgate.net

Furthermore, the principle of by-product valorization is gaining traction, where substances previously considered waste are transformed into valuable products. longdom.orgwastelesseu.comnih.govmdpi.comnih.govfoodsconsultancy.com While specific by-products in the synthesis of 2,4-dicyano-3-methylglutaramide are not extensively documented, a general approach in similar chemical processes involves identifying potential uses for any side-products, thereby creating a more circular economic model. wastelesseu.comnih.gov

Effective waste management protocols are essential for any chemical synthesis. irjmets.comadragos-pharma.com This includes the proper segregation and disposal of hazardous waste and exploring recycling and reprocessing options where feasible. adragos-pharma.com

Exploration of Environmentally Benign Solvents and Reaction Media

Traditional organic solvents are a major contributor to the environmental footprint of chemical synthesis, often being toxic, volatile, and difficult to dispose of. evonik.comnd.edu The exploration of greener alternatives is therefore a cornerstone of sustainable chemistry. nd.eduvertecbiosolvents.comresearchgate.net

For the synthesis of polar compounds like 2,4-dicyano-3-methylglutaramide, several classes of environmentally benign solvents are being investigated:

Water: As a non-toxic, non-flammable, and abundant solvent, water is an ideal medium for many organic reactions. rsc.org Its use can simplify work-up procedures and reduce the environmental impact of the synthesis.

Bio-based Solvents: Derived from renewable resources such as corn and sugar beets, these solvents are biodegradable and have low levels of volatile organic compounds (VOCs). vertecbiosolvents.com They offer a sustainable alternative to petroleum-based solvents.

Supercritical Fluids: Supercritical fluids, particularly carbon dioxide (scCO₂), exhibit properties of both liquids and gases, allowing for enhanced reaction rates and simplified product separation. rsc.orglibretexts.orgnumberanalytics.comacs.orgjeires.com scCO₂ is non-toxic, non-flammable, and can be easily removed from the reaction mixture by depressurization, eliminating the need for solvent evaporation. libretexts.orgacs.org

Ionic Liquids: These are salts that are liquid at low temperatures and have negligible vapor pressure. acs.orggoogle.comgoogle.comrsc.org Their tunable polarity makes them versatile solvents for a wide range of chemical reactions, including those involving polar substrates. acs.orggoogle.comgoogle.comrsc.org

Solvent-free reactions represent the ultimate green chemistry approach, where the reaction is conducted without any liquid medium. pharmafeatures.com This method eliminates solvent-related waste and can lead to increased reaction efficiency. pharmafeatures.com

Catalytic Approaches in 2,4-Dicyano-3-methylglutaramide Production

Catalysis is a fundamental pillar of green chemistry, offering pathways to more efficient and selective chemical transformations. The development of novel catalysts is crucial for the sustainable production of 2,4-dicyano-3-methylglutaramide.

Development of Organocatalytic and Metal-Catalyzed Pathways

Both organocatalysis and metal catalysis offer distinct advantages for the synthesis of complex organic molecules.

Organocatalysis , the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. rsc.orgmdpi.com For the synthesis of 2,4-dicyano-3-methylglutaramide, which likely involves Michael addition-type reactions, organocatalysts can be employed to control the stereochemistry of the product. mdpi.comnih.govbuchler-gmbh.comnih.gov Chiral amines and their derivatives are often used to catalyze the addition of nucleophiles to α,β-unsaturated compounds, a key step in the potential synthesis of the target molecule. mdpi.combuchler-gmbh.com

Metal-catalyzed reactions are widely used in industrial chemistry for their high efficiency and selectivity. evonik.comnumberanalytics.com For the synthesis of nitriles, transition metal-catalyzed hydrocyanation of unsaturated precursors is a well-established method. beilstein-journals.orgnih.govresearchgate.netresearchgate.netacs.org Palladium and nickel complexes are often employed for this purpose. nih.govresearchgate.net While direct application to 2,4-dicyano-3-methylglutaramide synthesis is not extensively reported, the principles of metal-catalyzed C-C bond formation are highly relevant.

| Catalytic Approach | Potential Advantages for 2,4-Dicyano-3-methylglutaramide Synthesis | Key Reaction Types |

| Organocatalysis | High enantioselectivity, metal-free products, mild reaction conditions. | Michael Addition, Aldol Condensation |

| Metal Catalysis | High efficiency, high turnover numbers, broad substrate scope. | Hydrocyanation, Cross-Coupling Reactions |

Biocatalytic Synthesis Investigations for 2,4-Dicyano-3-methylglutaramide

Biocatalysis, the use of enzymes or whole microorganisms as catalysts, offers a highly sustainable approach to chemical synthesis. rsc.orglibretexts.orgnumberanalytics.com Enzymes operate under mild conditions of temperature and pH, are highly selective, and can be produced from renewable resources. rsc.orglibretexts.org

For the synthesis of 2,4-dicyano-3-methylglutaramide, several classes of enzymes could be relevant:

Nitrilases and Nitrile Hydratases: These enzymes are involved in the hydrolysis of nitriles to amides or carboxylic acids. mdpi.com While their primary function is catabolic, they can be engineered for synthetic applications.

Aldolases and Other C-C Bond Forming Enzymes: These enzymes could potentially be used in the key bond-forming steps of the synthesis. rsc.org

While specific biocatalytic routes to 2,4-dicyano-3-methylglutaramide are not yet well-established in the literature, the broader field of biocatalysis for the synthesis of amino acids and other nitrogen-containing compounds is rapidly advancing. rsc.orgacs.org

Industrial Scalability and Process Economics of 2,4-Dicyano-3-methylglutaramide Production

The transition of a synthetic route from the laboratory to an industrial scale requires careful consideration of its scalability and economic viability. appliedcatalysts.comresearchgate.neted.ac.ukresearchgate.netnih.gov For 2,4-dicyano-3-methylglutaramide, several factors will influence its large-scale production.

A patent for a similar compound, 2,4-dicyano-3-isobutylpentanedioic acid, suggests that the underlying synthetic process is scalable, with claims of shorter reaction times and the use of smaller solvent volumes. vertecbiosolvents.com These factors are crucial for reducing operational costs and improving throughput. vertecbiosolvents.com

Techno-economic analysis is a critical tool for evaluating the commercial feasibility of a manufacturing process. researchgate.neted.ac.ukresearchgate.netnih.govnih.gov This analysis considers capital expenditure (CapEx) for equipment and infrastructure, as well as operational expenditure (OpEx), which includes the cost of raw materials, energy, and labor. nih.gov While a specific techno-economic analysis for 2,4-dicyano-3-methylglutaramide is not publicly available, general models for pharmaceutical intermediate production highlight the importance of high yields, efficient processes, and the valorization of by-products to ensure profitability. researchgate.neted.ac.ukresearchgate.netnih.gov

| Factor | Implication for Industrial Production of 2,4-Dicyano-3-methylglutaramide |

| Reaction Efficiency | Higher yields and shorter reaction times reduce costs and increase plant capacity. |

| Raw Material Costs | The price of starting materials directly impacts the final product cost. |

| Solvent and Catalyst Choice | The use of green, recyclable solvents and efficient, long-lasting catalysts can significantly reduce operational expenses. |

| Waste Disposal Costs | Minimizing waste generation reduces the financial burden of disposal. |

| Energy Consumption | Optimized processes with lower energy requirements lead to cost savings. |

Reaction Mechanisms and Chemical Transformations of 2,4 Dicyano 3 Methylglutaramide

Mechanistic Investigations of 2,4-Dicyano-3-methylglutaramide Formation

Elucidation of Condensation Reaction Pathways

There is no specific information available in the searched scientific literature detailing the elucidation of condensation reaction pathways for the synthesis of 2,4-Dicyano-3-methylglutaramide. General principles of organic chemistry would suggest that its formation could potentially involve a Michael addition of a cyanide donor to a suitable α,β-unsaturated dicarbonyl compound, followed by amidation. Another hypothetical route could be the condensation of a substituted malononitrile (B47326) derivative with a three-carbon component. However, without experimental evidence, these remain speculative pathways.

Identification and Characterization of Reaction Intermediates

Consistent with the lack of information on its synthetic pathway, there are no published studies that identify or characterize any reaction intermediates involved in the formation of 2,4-Dicyano-3-methylglutaramide.

Derivatization Strategies for 2,4-Dicyano-3-methylglutaramide

Exploration of Functional Group Modifications of 2,4-Dicyano-3-methylglutaramide

No specific research has been found describing the functional group modifications of 2,4-Dicyano-3-methylglutaramide. The molecule possesses several reactive sites, including two nitrile groups and two amide groups, which could theoretically be targeted for modification. For instance, the nitrile groups could potentially undergo hydrolysis to carboxylic acids or reduction to amines. The amide groups could be hydrolyzed or subjected to other transformations. However, no documented examples of such modifications for this specific compound are available.

Reactivity Profiles and Transformational Capabilities of 2,4-Dicyano-3-methylglutaramide

There is a lack of specific data on the reactivity profile and transformational capabilities of 2,4-Dicyano-3-methylglutaramide. General knowledge of related compounds, such as other glutaramide derivatives, suggests potential for a range of chemical transformations. However, without specific experimental data for 2,4-Dicyano-3-methylglutaramide, any discussion of its reactivity remains theoretical.

Analysis of Nucleophilic and Electrophilic Reactivity Sites

The distribution of electron density in 2,4-dicyano-3-methylglutaramide gives rise to distinct sites susceptible to nucleophilic and electrophilic attack. This reactivity profile is fundamental to understanding its chemical transformations.

Electrophilic Sites: The primary electrophilic centers in the molecule are the carbon atoms of the nitrile and amide functionalities. The strong electron-withdrawing nature of the nitrogen and oxygen atoms polarizes the carbon-nitrogen triple bond and the carbon-oxygen double bond, rendering the carbon atoms electron-deficient and thus susceptible to attack by nucleophiles.

| Electrophilic Site | Functional Group | Reasoning |

| C1 and C5 Carbonyl Carbons | Amide | The high electronegativity of the oxygen atom polarizes the C=O double bond, creating a partial positive charge on the carbon atom. |

| C2 and C4 Nitrile Carbons | Nitrile | The nitrogen atom in the cyano group is highly electronegative, leading to a significant polarization of the C≡N triple bond and making the carbon atom electrophilic. |

Nucleophilic Sites: The molecule also possesses several nucleophilic centers, primarily the nitrogen and oxygen atoms with their lone pairs of electrons, and the α-carbons which can be deprotonated to form carbanions.

| Nucleophilic Site | Functional Group | Reasoning |

| Amide Nitrogen Atoms | Amide | The lone pair of electrons on the nitrogen atoms can participate in nucleophilic attack, although their nucleophilicity is reduced by resonance with the adjacent carbonyl group. |

| Carbonyl Oxygen Atoms | Amide | The lone pairs on the oxygen atoms can act as nucleophiles, particularly in protonation reactions under acidic conditions. |

| α-Carbons (at C2 and C4) | Methylene (B1212753) adjacent to Nitrile | Under basic conditions, the hydrogen atoms on the carbons alpha to the nitrile groups can be abstracted, forming a resonance-stabilized carbanion. This carbanion is a potent nucleophile. |

Mechanistic Studies of Cyclization and Rearrangement Reactions

The presence of multiple reactive sites within the same molecule allows for a variety of intramolecular reactions, leading to the formation of cyclic structures.

Mechanistic Studies of Cyclization Reactions

One of the most probable transformations for 2,4-dicyano-3-methylglutaramide is intramolecular cyclization, particularly under basic conditions. The Thorpe-Ziegler reaction is a classic example of such a transformation for dinitriles.

Thorpe-Ziegler Cyclization: This base-catalyzed reaction involves the intramolecular condensation of a dinitrile to form a cyclic β-keto nitrile after hydrolysis. For 2,4-dicyano-3-methylglutaramide, the proposed mechanism would be:

Deprotonation: A base abstracts a proton from one of the α-carbons (C2 or C4), creating a carbanion.

Nucleophilic Attack: The resulting carbanion acts as a nucleophile and attacks the electrophilic carbon of the other nitrile group.

Cyclization: This attack leads to the formation of a five-membered ring containing a cyclic imine.

Tautomerization: The imine tautomerizes to the more stable enamine.

Hydrolysis: Subsequent acidic workup hydrolyzes the enamine to yield a cyclic ketone, specifically a substituted cyclopentanone.

Formation of Substituted Piperidines: Literature on related compounds suggests that dicyanoglutaramides can cyclize to form substituted piperidine (B6355638) rings. For instance, the synthesis of 4-substituted 2,6-dioxopiperidine-3-carbonitriles has been reported through processes that could be analogous to the potential reactions of 2,4-dicyano-3-methylglutaramide. clockss.orgcrossref.org A plausible mechanism involves the intramolecular attack of an amide nitrogen on a nitrile carbon, which upon subsequent hydrolysis and rearrangement could lead to a piperidine-2,6-dione derivative.

Formation of Pyridone Derivatives: The condensation of dicyano compounds is also a known route to forming pyridone structures. organic-chemistry.orgnih.govresearchgate.netresearchgate.netresearchgate.net While specific conditions for 2,4-dicyano-3-methylglutaramide are not detailed, a plausible pathway could involve a base-catalyzed cyclization where one amide and one nitrile group react to form the heterocyclic ring.

| Cyclization Reaction | Proposed Key Intermediate | Final Product (after potential workup) | Relevant General Reaction |

| Intramolecular Condensation | Cyclic enamine | Substituted cyclopentanone | Thorpe-Ziegler Cyclization |

| Intramolecular Amide-Nitrile Cyclization | Cyclic amidine | 3-Methyl-2,6-dioxopiperidine-4-carbonitrile | N/A (based on related syntheses) |

| Intramolecular Amide-Nitrile Condensation | Dihydropyridone | Substituted 2-pyridone | Pyridone Synthesis from Dinitriles |

Mechanistic Studies of Rearrangement Reactions

Specific rearrangement reactions for 2,4-dicyano-3-methylglutaramide have not been documented. However, rearrangement reactions are common in organic chemistry, often occurring in conjunction with other transformations. wikipedia.orglibretexts.orgmasterorganicchemistry.comyoutube.commasterorganicchemistry.com For example, if reaction conditions were to generate a carbocation intermediate, a 1,2-hydride or 1,2-alkyl shift could potentially occur to form a more stable carbocation before subsequent reaction. Given the structure of 2,4-dicyano-3-methylglutaramide, such rearrangements are speculative without experimental evidence.

Computational Chemistry and Theoretical Investigations of 2,4 Dicyano 3 Methylglutaramide

Quantum Chemical Calculations on 2,4-Dicyano-3-methylglutaramide Molecular Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in a molecule and its various possible conformations.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. A DFT study on 2,4-Dicyano-3-methylglutaramide would involve the optimization of its molecular geometry to find the most stable arrangement of its atoms in space. This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

Furthermore, a conformational analysis would be crucial to identify the different spatial arrangements (conformers) of the molecule and their relative energies. This is particularly important for a flexible molecule like 2,4-Dicyano-3-methylglutaramide, which possesses several rotatable single bonds. The results of such an analysis are typically presented in a data table listing the relative energies of the stable conformers. However, no such studies or corresponding data tables for 2,4-Dicyano-3-methylglutaramide were found in the available literature.

Ab initio methods are a class of quantum chemistry methods based on first principles, without the use of experimental data in the calculations. These methods, while computationally more intensive than DFT, can provide highly accurate structural information. High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, would offer a more refined prediction of the molecular structure of 2,4-Dicyano-3-methylglutaramide. A comparative analysis with DFT results would be invaluable for validating the computational models. Regrettably, no ab initio computational data for this compound is currently available.

The structure of 2,4-Dicyano-3-methylglutaramide suggests the possibility of stereoisomers due to the presence of chiral centers. Computational models could be employed to determine the relative stabilities of these different stereoisomers (enantiomers and diastereomers).

Additionally, the presence of amide and nitrile functional groups raises the possibility of tautomerism. Theoretical calculations would be essential to investigate the potential tautomeric forms and to predict their relative energies, thereby determining the most likely tautomer to exist under various conditions. No computational studies on the stereoisomerism or tautomerism of 2,4-Dicyano-3-methylglutaramide have been reported in the searched scientific literature.

Electronic Structure Analysis of 2,4-Dicyano-3-methylglutaramide

The electronic structure of a molecule governs its reactivity and spectroscopic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability.

A computational study would calculate the energies of these orbitals and the resulting energy gap. This data is typically presented in a table. No such calculations or data for 2,4-Dicyano-3-methylglutaramide were identified.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It highlights regions that are electron-rich (negative potential) and electron-poor (positive potential), providing valuable insights into how the molecule will interact with other chemical species. The MEP map is a powerful tool for predicting sites of electrophilic and nucleophilic attack.

The calculation and visualization of the MEP for 2,4-Dicyano-3-methylglutaramide would reveal the reactive sites associated with its cyano and glutaramide functionalities. However, no MEP maps or charge distribution analyses for this compound are available in the public domain.

Theoretical Predictions of 2,4-Dicyano-3-methylglutaramide Reactivity

The prediction of a molecule's reactivity through theoretical modeling is a cornerstone of modern chemistry. This involves modeling reaction pathways and understanding the influence of the surrounding environment, such as solvents.

There are no published studies that model the reaction pathways of 2,4-Dicyano-3-methylglutaramide or provide an analysis of its transition states for any given reaction. As a result, there is no data available concerning the geometries of its transition states, the activation energies of potential reactions, or the thermodynamic parameters associated with its chemical transformations.

The influence of solvents on reaction energetics and mechanisms is a critical area of computational chemistry. However, no research could be located that specifically simulates the solvent effects on reactions involving 2,4-Dicyano-3-methylglutaramide. Therefore, there are no computational findings on how different solvent environments might alter the reaction rates, equilibria, or mechanistic pathways for this compound.

Analytical Methodologies for Research on 2,4 Dicyano 3 Methylglutaramide

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the detailed structural characterization of 2,4-Dicyano-3-methylglutaramide. These methods probe the interaction of the molecule with electromagnetic radiation to reveal information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Characterization of 2,4-Dicyano-3-methylglutaramide

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of 2,4-Dicyano-3-methylglutaramide in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Detailed Research Findings: One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (like COSY, HSQC, and HMBC) are crucial for the complete assignment of proton and carbon signals. mdpi.com For a molecule with the complexity of 2,4-Dicyano-3-methylglutaramide, these experiments would confirm the connectivity between atoms, establishing the methyl group's position and the arrangement of the dicyano and glutaramide moieties. The chemical shifts (δ) in the ¹H and ¹³C NMR spectra are indicative of the electronic environment of the nuclei, while the coupling constants in the ¹H NMR spectrum reveal the spatial relationships between neighboring protons. For instance, the protons of the methyl group would appear as a distinct signal, and its proximity to other protons would be determined by observed correlations in a COSY spectrum. mdpi.com The presence and positions of the amide and cyano functional groups are confirmed by the characteristic chemical shifts of the adjacent carbons and protons.

Interactive Data Table: Predicted NMR Data for 2,4-Dicyano-3-methylglutaramide

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Correlations (2D NMR) |

| Methyl (CH₃) | 1.0 - 1.5 | 15 - 25 | HMBC to C3, C2, C4 |

| Methine (CH at C3) | 2.5 - 3.0 | 30 - 40 | COSY with CH at C2 and C4 |

| Methine (CH at C2/C4) | 3.0 - 3.5 | 40 - 50 | COSY with CH at C3; HMBC to C=O, C≡N |

| Amide (NH₂) | 6.5 - 8.0 | - | HMBC to C=O |

| Carbonyl (C=O) | - | 165 - 175 | HMBC from adjacent CH and NH₂ |

| Cyano (C≡N) | - | 115 - 125 | HMBC from adjacent CH |

Note: The exact chemical shifts can vary based on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a molecular "fingerprint" by probing the vibrational modes of a molecule. nih.gov These methods are particularly useful for identifying the functional groups present in 2,4-Dicyano-3-methylglutaramide.

Detailed Research Findings: The IR spectrum of 2,4-Dicyano-3-methylglutaramide would exhibit characteristic absorption bands corresponding to its functional groups. The nitrile (C≡N) stretching vibration typically appears in the range of 2260-2240 cm⁻¹. The amide group gives rise to several distinct bands: the N-H stretching vibrations around 3400-3200 cm⁻¹, the C=O stretching (Amide I band) around 1680-1630 cm⁻¹, and the N-H bending (Amide II band) near 1640-1550 cm⁻¹. The C-H stretching and bending vibrations from the methyl and methine groups would also be present in the spectrum. Raman spectroscopy, which relies on inelastic scattering of light, would also show these vibrational modes, often with different relative intensities, providing complementary information. nih.gov

Interactive Data Table: Characteristic Vibrational Frequencies for 2,4-Dicyano-3-methylglutaramide

| Functional Group | Vibrational Mode | Typical IR Frequency Range (cm⁻¹) | Typical Raman Frequency Range (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2260 - 2240 | 2260 - 2240 |

| Amide (N-H) | Stretching | 3400 - 3200 | 3400 - 3200 |

| Amide (C=O) | Stretching (Amide I) | 1680 - 1630 | 1680 - 1630 |

| Amide (N-H) | Bending (Amide II) | 1640 - 1550 | 1640 - 1550 |

| Alkane (C-H) | Stretching | 3000 - 2850 | 3000 - 2850 |

| Alkane (C-H) | Bending | 1470 - 1350 | 1470 - 1350 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of 2,4-Dicyano-3-methylglutaramide and for elucidating its structure through the analysis of its fragmentation patterns.

Detailed Research Findings: The molecular formula of 2,4-Dicyano-3-methylglutaramide is C₈H₁₀N₄O₂, giving it a molecular weight of approximately 194.19 g/mol . nih.gov In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to this mass. High-resolution mass spectrometry can provide a highly accurate mass measurement, further confirming the elemental composition. nih.gov

The fragmentation pattern provides valuable structural information. libretexts.org Common fragmentation pathways for a molecule like 2,4-Dicyano-3-methylglutaramide could include the loss of the amide groups (-NH₂), cyano groups (-CN), and cleavage of the carbon-carbon bonds in the glutaramide backbone. youtube.commiamioh.edu For example, the loss of an amide group would result in a fragment ion with a mass of approximately 178 u. The analysis of these fragment ions helps to piece together the structure of the original molecule. nih.gov

Interactive Data Table: Predicted Mass Spectrometry Data for 2,4-Dicyano-3-methylglutaramide

| Adduct/Fragment | Predicted m/z | Description |

| [M+H]⁺ | 195.08765 | Protonated molecule |

| [M+Na]⁺ | 217.06959 | Sodium adduct |

| [M-H]⁻ | 193.07309 | Deprotonated molecule |

| [M-NH₂]⁺ | ~178 | Loss of an amide group |

| [M-CN]⁺ | ~168 | Loss of a cyano group |

Predicted m/z values for adducts are from PubChemLite. uni.lu

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental for separating 2,4-Dicyano-3-methylglutaramide from reaction mixtures or impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. It is particularly well-suited for non-volatile compounds like 2,4-Dicyano-3-methylglutaramide.

Detailed Research Findings: In an HPLC analysis, a solution of the compound is passed through a column packed with a stationary phase. The separation is based on the compound's affinity for the stationary phase versus the mobile phase. For 2,4-Dicyano-3-methylglutaramide, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). The retention time, the time it takes for the compound to elute from the column, is a characteristic property that can be used for identification. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and purity assessment. Preparative HPLC can be used to purify larger quantities of the compound.

Gas Chromatography (GC) for Volatile Derivatives and Trace Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While 2,4-Dicyano-3-methylglutaramide itself has a relatively high melting point (159-160 °C) and is not highly volatile, GC analysis can be performed after chemical derivatization to increase its volatility. chemicalbook.comjfda-online.com

Detailed Research Findings: Derivatization involves chemically modifying the compound to make it more suitable for GC analysis. For 2,4-Dicyano-3-methylglutaramide, the amide functional groups could be derivatized, for example, through silylation to form more volatile trimethylsilyl (B98337) (TMS) derivatives. jfda-online.com The derivatized compound can then be injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components are then detected, often by a mass spectrometer (GC-MS), which provides both retention time and mass spectral data for definitive identification. researchgate.netresearchgate.net This approach is particularly useful for trace analysis and for detecting the compound in complex matrices.

Preparative Chromatography for Isolation of 2,4-Dicyano-3-methylglutaramide and its Derivatives

Preparative high-performance liquid chromatography (HPLC) is a cornerstone technique for the isolation and purification of target compounds from complex mixtures on a larger scale, moving from analytical micrograms to milligram and even gram quantities. For a molecule with the structural complexity of 2,4-Dicyano-3-methylglutaramide, which contains multiple chiral centers and polar functional groups, preparative chromatography is indispensable for obtaining high-purity material for further research and for separating its various stereoisomers.

The isolation of 2,4-Dicyano-3-methylglutaramide and its derivatives typically employs either normal-phase or reversed-phase chromatography. The choice between these techniques is dictated by the polarity of the specific derivative and the nature of the impurities in the crude sample. Given that 2,4-Dicyano-3-methylglutaramide possesses both polar amide groups and moderately polar cyano groups, both chromatographic modes offer viable pathways for purification.

Normal-Phase Preparative HPLC

In normal-phase chromatography, a polar stationary phase, most commonly silica (B1680970) gel, is used in conjunction with a non-polar mobile phase. This method is particularly effective for separating isomers and compounds with differing polarity. For the purification of substituted glutaramides and related dinitriles, mixtures of alkanes (like hexane) and more polar solvents (such as ethyl acetate (B1210297) or isopropanol) are frequently utilized as the mobile phase. The separation is based on the differential adsorption of the sample components onto the stationary phase; more polar compounds interact more strongly with the silica gel and thus elute later.

The separation of diastereomers of related cyclic amide structures has been successfully achieved using silica gel columns. sigmaaldrich.com This approach is highly relevant to 2,4-Dicyano-3-methylglutaramide, which can exist as multiple diastereomers due to its stereocenters. The precise selection of the mobile phase composition is critical to achieving adequate resolution between these closely related species.

A typical setup for the preparative normal-phase purification of a moderately polar compound like a dicyano-substituted amide is detailed in the table below.

| Parameter | Value |

| Stationary Phase | Silica Gel (10-20 µm) |

| Column Dimensions | 50 x 250 mm |

| Mobile Phase | Hexane / Ethyl Acetate (Gradient) |

| Flow Rate | 80 mL/min |

| Detection | UV at 210 nm |

| Sample Loading | Dissolved in minimal mobile phase |

| Typical Outcome | Separation of diastereomers |

Reversed-Phase Preparative HPLC

Reversed-phase chromatography is the most common mode of HPLC and utilizes a non-polar stationary phase, typically C18-bonded silica, with a polar mobile phase, such as a mixture of water and acetonitrile or methanol. This technique separates molecules based on their hydrophobicity. It is particularly well-suited for the purification of polar compounds from non-polar impurities. For the isolation of glutaramide derivatives, reversed-phase HPLC provides an excellent method for removing less polar synthetic byproducts. chemicalbook.com

The conditions for reversed-phase preparative HPLC would be tailored to the specific polarity of the 2,4-Dicyano-3-methylglutaramide derivative being purified. The addition of modifiers like formic acid or trifluoroacetic acid to the mobile phase can improve peak shape and resolution, especially for compounds with ionizable groups.

Below is a representative set of conditions for the reversed-phase preparative isolation of a dicyano-containing compound.

| Parameter | Value |

| Stationary Phase | C18-bonded Silica (10 µm) |

| Column Dimensions | 30 x 250 mm |

| Mobile Phase | Water / Acetonitrile (Gradient) |

| Flow Rate | 40 mL/min |

| Detection | UV at 220 nm |

| Sample Loading | Dissolved in a water/acetonitrile mixture |

| Typical Outcome | High-purity isolation from non-polar impurities |

Chiral Preparative Chromatography

Due to the presence of chiral centers, 2,4-Dicyano-3-methylglutaramide exists as a mixture of enantiomers. The separation of these enantiomers is crucial as they may exhibit different biological activities. Chiral preparative chromatography is the most effective method for isolating individual enantiomers in high purity. google.com This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad applicability in separating a diverse range of chiral compounds, including those with amide functionalities.

The separation can be performed in either normal-phase or reversed-phase mode, depending on the specific CSP and the solubility of the compound. The selection of the mobile phase is critical for achieving enantioseparation and often involves screening various solvent combinations.

An example of a chiral preparative HPLC method for separating enantiomers of a glutaramide derivative is outlined below.

| Parameter | Value |

| Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (10 µm) |

| Column Dimensions | 20 x 250 mm |

| Mobile Phase | Hexane / Isopropanol (Isocratic) |

| Flow Rate | 15 mL/min |

| Detection | UV at 230 nm |

| Sample Loading | Dissolved in mobile phase |

| Typical Outcome | Separation of enantiomers |

Applications of 2,4 Dicyano 3 Methylglutaramide in Advanced Organic Synthesis

2,4-Dicyano-3-methylglutaramide as a Versatile Synthetic Intermediate

The utility of 2,4-dicyano-3-methylglutaramide as a synthetic intermediate is primarily rooted in the reactivity of its nitrile and amide functionalities. These groups can undergo a range of transformations, including hydrolysis, reduction, and cyclization, paving the way for the construction of diverse molecular frameworks.

Precursor Role in the Synthesis of 3-Methylglutaric Acid and its Derivatives

A significant and well-documented application of 2,4-dicyano-3-methylglutaramide is its role as a direct precursor in the synthesis of 3-methylglutaric acid. orgsyn.org This transformation is a classic example of the synthetic utility of the dicyano diamide (B1670390). The process involves a two-step sequence, beginning with the formation of 2,4-dicyano-3-methylglutaramide itself, followed by its complete hydrolysis to the target diacid.

The initial step involves the condensation of cyanoacetamide with acetaldehyde (B116499) in the presence of a basic catalyst, such as piperidine (B6355638). orgsyn.org This reaction assembles the core structure of 2,4-dicyano-3-methylglutaramide. The subsequent and crucial step is the hydrolysis of both the nitrile and amide groups. This is typically achieved by heating the compound in the presence of a strong acid, such as concentrated hydrochloric acid. orgsyn.org The reaction proceeds to completion, yielding 3-methylglutaric acid, a compound with applications in the synthesis of various materials and as a key intermediate in the production of pharmaceuticals. For instance, derivatives of 3-methylglutaric acid are utilized in the synthesis of pregabalin, an anticonvulsant drug. google.com

Table 1: Synthesis of 3-Methylglutaric Acid from 2,4-Dicyano-3-methylglutaramide

| Step | Reactants | Reagents | Product |

| 1 | Cyanoacetamide, Acetaldehyde | Piperidine, Water | 2,4-Dicyano-3-methylglutaramide |

| 2 | 2,4-Dicyano-3-methylglutaramide | Concentrated Hydrochloric Acid, Water | 3-Methylglutaric Acid |

Integration into Multi-Step Syntheses of Complex Organic Molecules

While direct and extensive examples of the integration of 2,4-dicyano-3-methylglutaramide into the multi-step synthesis of highly complex natural products are not widely reported in readily available literature, its structural features suggest significant potential. The multiple reactive sites allow for sequential and selective modifications, a key principle in the strategic assembly of intricate molecular targets.

The presence of two nitrile and two amide groups offers the possibility for differential reactivity. For instance, one could envision the selective hydrolysis of the amides under milder conditions, leaving the nitriles intact for further elaboration. Alternatively, the nitriles could be selectively reduced to amines, which could then participate in intramolecular cyclization reactions with the amide functionalities to form heterocyclic systems. This latent potential for constructing diverse structures makes it an attractive, albeit currently underutilized, intermediate for synthetic chemists.

Contributions of 2,4-Dicyano-3-methylglutaramide to Combinatorial Chemistry and Drug Discovery

The principles of combinatorial chemistry rely on the use of versatile scaffolds or building blocks that can be systematically and rapidly diversified to generate large libraries of compounds for biological screening. chemicalbook.com

Utilization as a Scaffold or Building Block for Chemical Library Generation

Although specific examples of large-scale chemical libraries built upon a 2,4-dicyano-3-methylglutaramide core are not prominently featured in current literature, its structure is inherently suited for such applications. The central 3-methylglutarimide (B1221772) core, which can be derived from 2,4-dicyano-3-methylglutaramide, presents multiple points for diversification.

A hypothetical combinatorial library could be generated by reacting the precursor dicyano diamide with a variety of reagents. For example, different aldehydes could be used in the initial condensation to introduce diversity at the 3-position. Furthermore, the amide nitrogens could be functionalized with a range of substituents, and the nitrile groups could be converted to a variety of other functionalities, such as carboxylic acids, amines, or tetrazoles. This would allow for the rapid generation of a large number of structurally related yet distinct molecules, which could then be screened for biological activity.

Facilitation of Novel Heterocyclic Compound Synthesis

The strategic placement of nitrile and amide groups within the 2,4-dicyano-3-methylglutaramide framework provides a powerful tool for the synthesis of novel heterocyclic compounds. The intramolecular reaction between these functionalities can lead to the formation of various ring systems.

For instance, under appropriate conditions, an intramolecular cyclization could occur between a nitrile group and an amide nitrogen, potentially leading to the formation of a substituted pyridone or a related heterocyclic core. The specific outcome of such a reaction would depend on the reaction conditions and the presence of any additional reagents. The ability to construct heterocyclic scaffolds is of particular importance in drug discovery, as a vast number of pharmaceuticals contain heterocyclic moieties.

Future Directions and Emerging Research Applications of 2,4-Dicyano-3-methylglutaramide

The future research applications for 2,4-dicyano-3-methylglutaramide are likely to focus on exploiting its dense functional group array to a greater extent. Key areas for exploration include:

Asymmetric Synthesis: Developing enantioselective methods for the synthesis of chiral derivatives of 2,4-dicyano-3-methylglutaramide would open up new avenues for its use in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules.

Development of Novel Synthetic Methodologies: Investigating new and more selective transformations of the nitrile and amide groups will expand the synthetic toolbox available to chemists and allow for the creation of a wider range of derivatives.

Application in Materials Science: The dinitrile and diamide functionalities could be utilized in the synthesis of novel polymers and functional materials with tailored properties.

Exploration in Medicinal Chemistry: A more systematic exploration of the biological activity of derivatives of 2,4-dicyano-3-methylglutaramide could lead to the discovery of new therapeutic agents. By systematically modifying the core structure, it may be possible to identify compounds with potent and selective activity against a range of biological targets.

Potential in Sustainable Chemical Manufacturing and Process Intensification

Currently, there is a significant lack of published research detailing the specific applications of 2,4-Dicyano-3-methylglutaramide in sustainable chemical manufacturing or process intensification. The principles of green chemistry, which underpin sustainable manufacturing, often focus on the use of renewable feedstocks, atom economy, and the reduction of hazardous waste. Process intensification aims to develop smaller, more efficient, and safer chemical production methods.

While the multifunctional nature of 2,4-Dicyano-3-methylglutaramide, possessing both nitrile and amide groups, suggests it could be a versatile building block, its practical application in creating more sustainable chemical processes has not been demonstrated in available scientific literature. Future research could potentially explore its use as a starting material for the synthesis of more complex molecules in a manner that aligns with the goals of green chemistry, but as of now, no such studies have been reported.

Exploration in Materials Science and Polymer Chemistry as a Monomer or Building Block

In the realm of materials science and polymer chemistry, the utility of 2,4-Dicyano-3-methylglutaramide as a monomer or a structural building block is not established in current scientific literature. The presence of two nitrile groups and two amide functionalities could theoretically allow for its participation in polymerization reactions. For instance, the nitrile groups could potentially undergo polymerization or be chemically transformed into other functional groups suitable for polymerization. The amide linkages also offer sites for potential chemical modification.

However, a review of existing research reveals no studies where 2,4-Dicyano-3-methylglutaramide has been successfully employed to create novel polymers or materials. Its physical properties, such as its melting point of 159-160 °C, are documented, but its performance characteristics as a component in larger material structures remain unknown. chemicalbook.com

Advanced Catalytic Applications and Their Mechanistic Underpinnings

The investigation of 2,4-Dicyano-3-methylglutaramide in advanced catalytic applications is another area where published research is absent. The molecule's structure does not immediately suggest inherent catalytic activity. However, its functional groups could potentially serve as ligands for metal catalysts or as organocatalysts after appropriate chemical modification.

For instance, the nitrile and amide groups could coordinate with metal centers, influencing the catalytic activity and selectivity of the metallic complex. The mechanistic pathways for such potential catalytic cycles would be purely speculative at this point, as no experimental data exists. Research into the reactivity of 2,4-Dicyano-3-methylglutaramide would be a necessary first step to ascertain its potential in the field of catalysis.

A patent for an improved process for preparing Pregabalin mentions a structurally related compound, 2,4-dicyano-3-isobutylpentanedioic acid, as an intermediate. google.com This suggests that dicyano-glutaric acid derivatives can play a role in the synthesis of pharmaceutically active compounds, although this does not directly implicate 2,4-Dicyano-3-methylglutaramide in catalytic applications. google.com

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 2,4-dicyano-3-methylglutaramide relevant to experimental design?

- Methodological Answer: Key properties include:

- Molecular formula : C₈H₁₀N₄O₂ (MW: 194.19 g/mol)

- Melting point : 159–160°C (lit.)

- Boiling point : 574°C at 760 mmHg

- Density : 1.293 g/cm³

- LogP : 0.273 (indicative of moderate hydrophobicity) .

- Application Note : These properties guide solvent selection (e.g., polar aprotic solvents for synthesis) and thermal stability considerations for reactions.

Q. How can researchers validate the purity of 2,4-dicyano-3-methylglutaramide in synthesis protocols?

- Methodological Answer:

- Chromatography : Use HPLC with UV detection (λ ~254 nm) to monitor cyano-group absorption.

- Spectroscopy : Compare FT-IR spectra (e.g., Aldrich FT-IR Collection, spectrum ID 5753) to reference peaks for nitrile (C≡N ~2200 cm⁻¹) and amide (C=O ~1650 cm⁻¹) groups .

- Melting Point Analysis : Narrow range (159–160°C) confirms crystallinity and purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., Raman vs. FT-IR) for 2,4-dicyano-3-methylglutaramide?

- Methodological Answer:

- Cross-Validation : Compare Raman (Aldrich Raman Library, ID 4636) and FT-IR spectra to identify overlapping vibrational modes (e.g., C≡N stretching).

- Computational Modeling : Use DFT calculations to simulate spectra and assign ambiguous peaks .

- Case Study : Discrepancies in amide I band positions may arise from polymorphic forms; use X-ray crystallography to confirm structural variations .

Q. What experimental strategies optimize the synthesis of 2,4-dicyano-3-methylglutaramide to minimize byproducts?

- Methodological Answer:

- Reaction Optimization :

| Parameter | Optimal Range |

|---|---|

| Temperature | 80–100°C |

| Solvent | Dimethylformamide (DMF) |

| Catalyst | K₂CO₃ (0.5–1.0 eq) |

- Byproduct Mitigation : Monitor intermediate cyano-hydroxylation via LC-MS and adjust stoichiometry of glutaric acid derivatives .

- Scale-Up Considerations : Use flow chemistry to maintain thermal homogeneity and reduce side reactions .

Q. How should researchers interpret conflicting toxicity data for 2,4-dicyano-3-methylglutaramide in in vitro assays?

- Methodological Answer:

- Data Triangulation : Cross-reference acute exposure data (e.g., MEDITEXT acute toxicity profiles) with cell viability assays (e.g., MTT assay in HEK293 cells).

- Confounding Factors : Assess solvent interactions (e.g., DMSO cytotoxicity) and purity of test batches .

- Dose-Response Analysis : Use nonlinear regression to identify LD₅₀ thresholds and differentiate assay-specific artifacts from true toxicity .

Data Contradiction & Analysis

Q. What statistical approaches are recommended for reconciling inconsistent reactivity data in cyclization reactions involving 2,4-dicyano-3-methylglutaramide?

- Methodological Answer:

- Multivariate Analysis : Apply PCA to identify variables (e.g., solvent polarity, temperature) contributing to yield discrepancies.

- Error Propagation Modeling : Quantify uncertainty in kinetic measurements (e.g., Arrhenius plot deviations) using Monte Carlo simulations .

- Case Example : Disagreements in reaction rates may stem from undetected moisture sensitivity; conduct Karl Fischer titration to quantify trace water .

Safety & Handling Protocols

Q. What are the critical safety protocols for handling 2,4-dicyano-3-methylglutaramide in high-temperature reactions?

- Methodological Answer:

- PPE Requirements : Use nitrile gloves, lab coat, and fume hood (NFPA Health Hazard Rating: 2).

- Thermal Decomposition : Monitor for HCN release above 300°C; employ gas scrubbers with alkaline solutions (e.g., NaOH) .

- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.